molecular formula C14H12O5 B11802159 Methyl5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate

Methyl5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate

Cat. No.: B11802159
M. Wt: 260.24 g/mol
InChI Key: VQOMNRIRACHLHH-UHFFFAOYSA-N
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Description

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate is an organic compound belonging to the furan family This compound is characterized by a furan ring substituted with a methoxycarbonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the copper-catalyzed reactions of furan derivatives, which can yield high amounts of the desired product .

Industrial Production Methods

Industrial production of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate often involves the use of feedstocks comprised of furoates. A retrofit process can convert these feedstocks into the desired compound with high yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for furan derivative reactions, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.

Scientific Research Applications

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interfere with iron homeostasis in mycobacteria, making it a potential candidate for developing new antimycobacterial agents . The furan ring and phenyl group play crucial roles in its biological activity, allowing it to interact with various enzymes and proteins.

Comparison with Similar Compounds

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate and its potential advantages in various applications.

Biological Activity

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate is characterized by its furan ring, which is a common structural motif in many bioactive compounds. The presence of the methoxycarbonyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to antimicrobial and anticancer effects. The exact mechanism remains under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in metabolic processes.

Antimicrobial Activity

Research indicates that Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can significantly impede bacterial growth.

Table 1: Antimicrobial Activity of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer assays. Studies have reported cytotoxic effects against various cancer cell lines, including HeLa and HepG2 cells. The compound's ability to induce apoptosis in cancer cells may be a key factor in its anticancer activity.

Table 2: Cytotoxicity of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate

Cell LineIC50 (µg/mL)
HeLa25
HepG230
Vero50

Case Studies

  • Study on Antimycobacterial Activity : A recent study evaluated the efficacy of Methyl 5-(2-(methoxycarbonyl)phenyl)furan-2-carboxylate against Mycobacterium tuberculosis. The compound demonstrated significant inhibitory activity, with an IC50 value comparable to established antitubercular drugs, indicating its potential as a lead compound for further development in tuberculosis treatment .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on various cancer cell lines. The results indicated that the compound selectively inhibited cancer cell proliferation while exhibiting minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

methyl 5-(2-methoxycarbonylphenyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O5/c1-17-13(15)10-6-4-3-5-9(10)11-7-8-12(19-11)14(16)18-2/h3-8H,1-2H3

InChI Key

VQOMNRIRACHLHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C(=O)OC

Origin of Product

United States

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